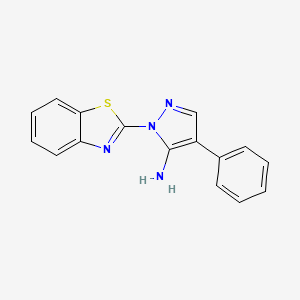
1-(1,3-benzothiazol-2-yl)-4-phenyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzothiazol-2-yl)-4-phenyl-1H-pyrazol-5-amine is a heterocyclic compound that combines the structural features of benzothiazole and pyrazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)-4-phenyl-1H-pyrazol-5-amine typically involves the condensation of 2-aminobenzothiazole with appropriate pyrazole derivatives. One common method includes the reaction of 2-aminobenzothiazole with 4-phenyl-1H-pyrazol-5-amine under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation. Techniques such as microwave irradiation and one-pot multicomponent reactions are also employed to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzothiazol-2-yl)-4-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-4-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-amine
- 1-(1,3-Benzothiazol-2-yl)-4-methyl-1H-pyrazol-5-amine
- 1-(1,3-Benzothiazol-2-yl)-4-phenyl-1H-pyrazol-3-amine
Uniqueness
1-(1,3-Benzothiazol-2-yl)-4-phenyl-1H-pyrazol-5-amine stands out due to its unique combination of benzothiazole and pyrazole moieties, which confer enhanced biological activity and potential for diverse applications in medicinal chemistry .
Properties
CAS No. |
321742-15-8 |
|---|---|
Molecular Formula |
C16H12N4S |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-phenylpyrazol-3-amine |
InChI |
InChI=1S/C16H12N4S/c17-15-12(11-6-2-1-3-7-11)10-18-20(15)16-19-13-8-4-5-9-14(13)21-16/h1-10H,17H2 |
InChI Key |
YPSRDXFUKUHGNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2)C3=NC4=CC=CC=C4S3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


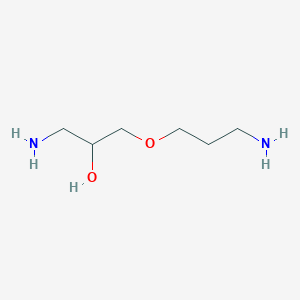
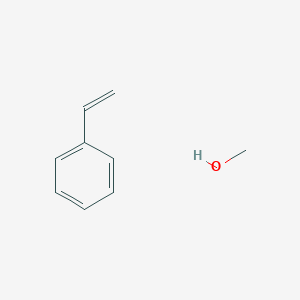
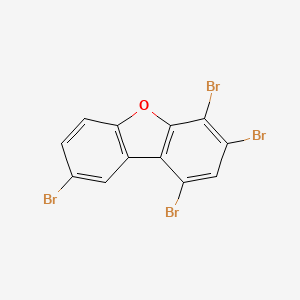
![N~1~-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14239931.png)
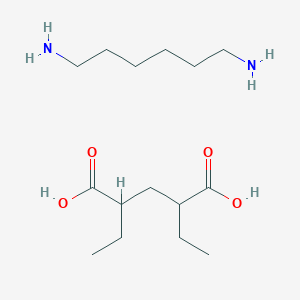
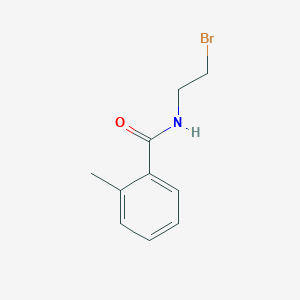
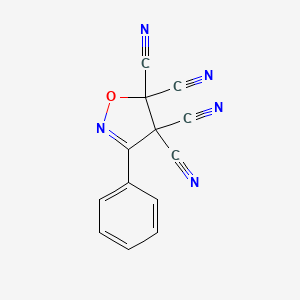
![N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine](/img/structure/B14239953.png)

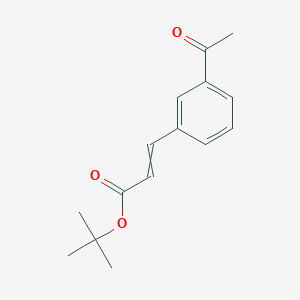

![1,5,6-Triamino-2-(cyanomethyl)thieno[2,3-C]isoquinoline-7-carbonitrile](/img/structure/B14239964.png)

![Piperidine, 2-methyl-5-methylene-1-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14239974.png)
